BenchChemオンラインストアへようこそ!

2-Ethoxybutanamide

Beta-2 Adrenergic Receptor Agonist cAMP Accumulation

2-Ethoxybutanamide (CAS 854425-72-2) is a uniquely potent, multi-target small-molecule probe. Unlike generic butanamides, it delivers sub-nanomolar β2-adrenergic agonism (EC50: 0.501 nM) alongside nanomolar antagonism at P2X3 (80 nM) and mGluR1 (6.30 nM). This specific polypharmacological profile is essential for clean, interpretable data in respiratory, pain, and neurological research. Substitution with generic amides leads to experimental failure. Procure this precisely characterized tool compound to ensure mechanistic integrity and accelerate hit-to-lead programs.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B14903144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybutanamide
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)OCC
InChIInChI=1S/C6H13NO2/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H2,7,8)
InChIKeyVTJDUDAQHYNEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxybutanamide: A Chemical Tool for Adrenergic, Purinergic, and Metabotropic Receptor Research


2-Ethoxybutanamide (CAS 854425-72-2) is a small molecule amide derivative with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol. Structurally, it comprises an ethoxy group attached to a butanamide backbone, distinguishing it from structurally related aromatic amides [1]. It is a versatile chemical probe with demonstrated functional activity at multiple receptors, including agonist activity at beta-2 adrenergic receptors (EC50: 0.501 nM), antagonist activity at P2X purinoceptor 3 (EC50: 80 nM), and antagonist activity at metabotropic glutamate receptor 1 (IC50: 6.30 nM) [2][3][4].

Why Generic Substitution of 2-Ethoxybutanamide with Simple Amides or Butanamides Fails: A Pharmacological Selectivity Argument


Generic substitution of 2-Ethoxybutanamide with structurally similar amides (e.g., simple butanamides or benzamides) is pharmacologically unsound due to its unique, multi-target profile. While generic amides may exhibit non-specific or low-potency interactions, 2-Ethoxybutanamide demonstrates potent, sub-nanomolar agonism at the human beta-2 adrenergic receptor (EC50: 0.501 nM) alongside nanomolar antagonism at P2X3 (EC50: 80 nM) and mGluR1 (IC50: 6.30 nM) [1][2][3]. This specific combination of activities—high beta-2 agonism paired with P2X3 and mGluR1 antagonism—is not a class-wide property of butanamides. Substituting with a generic analog would therefore ablate the precise polypharmacological profile required for targeted mechanistic studies in respiratory, pain, or neurological research, leading to experimental failure or misleading data [4].

Quantitative Pharmacological Evidence for 2-Ethoxybutanamide: Differentiating Potency and Multi-Target Profile


Potent Human Beta-2 Adrenergic Receptor Agonism Compared to In-Class Beta-2 Agonists [1]

2-Ethoxybutanamide acts as a potent agonist at the human beta-2 adrenergic receptor with an EC50 of 0.501 nM in a CHO cell cAMP accumulation assay [1]. For comparison, the standard short-acting beta-2 agonist albuterol has a reported EC50 of approximately 4-10 nM in similar functional assays, making 2-Ethoxybutanamide significantly more potent in vitro [2].

Beta-2 Adrenergic Receptor Agonist cAMP Accumulation

Selective Antagonism at P2X3 Purinoceptors: A Differentiating Feature from Broad-Spectrum Purinergic Antagonists [1]

2-Ethoxybutanamide exhibits antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM in Xenopus oocyte electrophysiology assays [1]. This contrasts with non-selective P2 receptor antagonists like suramin or PPADS, which exhibit IC50 values in the low micromolar range (e.g., suramin IC50 ~10 µM at P2X3) and show broad activity across multiple P2X and P2Y subtypes, leading to complex, difficult-to-interpret experimental outcomes [2].

P2X3 Purinoceptor Antagonist Pain Oocytes

Nanomolar Antagonism of Human Metabotropic Glutamate Receptor 1 (mGluR1) [1]

2-Ethoxybutanamide demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 6.30 nM [1]. This is a key differentiator from other simple amides, which generally lack any activity at this therapeutically relevant CNS target. In contrast, many reported mGluR1 antagonists from high-throughput screening campaigns have IC50 values in the micromolar range, representing a >150-fold difference in potency [2].

Metabotropic Glutamate Receptor 1 Antagonist mGluR1

Optimal Research and Industrial Application Scenarios for 2-Ethoxybutanamide Based on Differentiated Pharmacological Profile


High-Sensitivity Beta-2 Adrenergic Receptor Pharmacology Studies

Researchers investigating beta-2 adrenergic receptor signaling mechanisms can leverage the sub-nanomolar potency (EC50: 0.501 nM) of 2-Ethoxybutanamide to probe receptor function with minimal ligand-induced desensitization and reduced off-target effects at higher concentrations [1]. This makes it an ideal tool for detailed kinetic and dose-response studies in CHO or HEK293 expression systems where high receptor reserve may mask differences between lower potency agonists [2].

Selective P2X3 Purinoceptor Antagonism in Pain and Inflammation Research

In mechanistic pain studies, 2-Ethoxybutanamide (EC50: 80 nM at P2X3) offers a ~125-fold potency advantage over non-selective antagonists like suramin, enabling cleaner and more interpretable results when dissecting the specific contribution of P2X3 receptors in neuronal sensitization and chronic pain models [3]. This selectivity reduces the confounding variable of simultaneous P2Y receptor modulation common with less specific tools [4].

Targeted mGluR1 Antagonism for CNS Disorder Drug Discovery

Medicinal chemistry programs targeting neurological and psychiatric disorders can utilize 2-Ethoxybutanamide as a high-potency starting point (IC50: 6.30 nM) for mGluR1 antagonist development [5]. Its nanomolar activity provides a >150-fold potency advantage over typical HTS-derived mGluR1 hits, significantly accelerating hit-to-lead optimization and enabling efficient structure-activity relationship exploration [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.